![molecular formula C9H5Cl3N2O B595584 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 163220-69-7](/img/structure/B595584.png)
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
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Overview
Description
“2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 163220-69-7 . It has a molecular weight of 263.51 and its molecular formula is C9H5Cl3N2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 269 - 279°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 397.8±37.0 °C at 760 mmHg . The compound’s exact mass is 261.946747 and it has a LogP value of 3.51 .Scientific Research Applications
Organic Synthesis Applications :
- A study described a practical route for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups, using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (Kalantari, Islami, Hassani, & Saidi, 2006).
- Another study involved the microwave-assisted synthesis of various derivatives, demonstrating a method that included the use of 1-(2-chloropyridin-3-yl)ethanone (Ankati & Biehl, 2010).
Medicinal Chemistry Applications :
- Research on the synthesis, structures, and biological activities of new 1H-1,2,4-triazole derivatives found that these compounds, synthesized from 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, showed significant antibacterial and plant growth regulatory activities (Liu et al., 2007).
Material Science Applications :
- A study described the exploitation of a multicomponent domino reaction strategy for synthesizing environmentally sensitive fluorophore-based nicotinonitriles, incorporating pyrene and fluorene moieties, using 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone (Hussein, El Guesmi, & Ahmed, 2019).
Miscellaneous Applications :
- A novel synthesis of a pyrrole-polyamide dimer was achieved from 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, which showed DNA-cleaving activities, potentially useful in biochemical applications (Zhou, Lin, Chen, & Chen, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the FGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways
Biochemical Pathways
The inhibition of FGFRs by 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways , which are involved in cell proliferation, migration, and survival. By inhibiting these pathways, the compound can potentially slow tumor growth and metastasis .
Result of Action
In vitro studies have shown that 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can inhibit the proliferation of cancer cells and induce apoptosis . It has also been observed to significantly reduce the migration and invasion abilities of cancer cells .
properties
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWKOWEOBZQCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(Cl)(Cl)Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720465 |
Source
|
Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
CAS RN |
163220-69-7 |
Source
|
Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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